molecular formula C9H13NO2S B1323103 Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate CAS No. 577776-46-6

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate

Cat. No.: B1323103
CAS No.: 577776-46-6
M. Wt: 199.27 g/mol
InChI Key: KVBFDTCGTQSRNV-UHFFFAOYSA-N
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Description

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is a thiazole-based ester compound characterized by an ethyl substituent at the 2-position of the thiazole ring and an acetate group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules such as propanamides and oxadiazoles .

Properties

IUPAC Name

ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-8-10-7(6-13-8)5-9(11)12-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBFDTCGTQSRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-ethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.

Mechanism of Action

The mechanism of action of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound can modulate the activity of various biochemical pathways, including those involved in inflammation and pain .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-ethyl group in the target compound provides steric bulk and moderate hydrophobicity, contrasting with electron-withdrawing groups (e.g., sulfonamide in ) or aromatic rings (e.g., phenyl in ).
  • Synthetic Flexibility: Bromine or amino substituents (e.g., ) allow for diverse derivatization, whereas ethyl groups may limit reactivity but improve metabolic stability.

Physical and Chemical Properties

Property This compound Ethyl (2-phenyl) Analogue Ethyl (2-sulfonamide) Analogue
Molecular Weight ~198.26 (estimated) 215.27 383.39
Solubility Moderate in ethanol, DMSO Low in water, high in DMSO High in polar aprotic solvents
Melting Point Not reported 166–167°C Not reported
Stability Stable under reflux conditions Air-stable Sensitive to strong acids/bases

Biological Activity

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, antifungal, and antiviral properties, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, highlighting its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, influencing their activity. Notably, thiazole derivatives are known to inhibit specific enzymes involved in microbial metabolism, which contributes to their antimicrobial effects. The compound's ability to modulate enzyme activity suggests potential applications in treating infections caused by resistant microbial strains.

2. Cellular Effects

The compound has been observed to impact various cellular processes:

  • Cell Signaling: this compound can alter cell signaling pathways, affecting gene expression and cellular metabolism.
  • Gene Expression: It influences genes involved in cell proliferation and apoptosis, indicating potential anticancer properties.

The following table summarizes the observed cellular effects:

Cellular Process Effect
Cell SignalingAltered pathways
Gene ExpressionModulation of proliferation/apoptosis
Metabolic ActivityChanges in metabolic flux

The molecular mechanism involves binding interactions with biomolecules and enzyme inhibition. This compound binds to specific enzymes, disrupting metabolic processes in microorganisms. This binding can lead to the inhibition of key metabolic pathways essential for microbial survival.

3.1 Enzyme Inhibition

Studies indicate that this compound can inhibit enzymes such as cyclooxygenase (COX), which is crucial for inflammatory responses. This inhibition correlates with its anti-inflammatory properties observed in various assays .

4. Temporal and Dosage Effects

The biological effects of this compound can vary over time and dosage:

  • Temporal Effects: Laboratory studies show that the compound maintains its antimicrobial and anticancer effects over extended periods due to its stability and degradation characteristics.
  • Dosage Effects: In animal models, lower doses have demonstrated beneficial effects such as enhanced antimicrobial activity without significant toxicity.

5. Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

5.1 Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains, showing a significant reduction in microbial growth at specific concentrations. The results were comparable to standard antibiotics used in clinical settings.

5.2 Anticancer Properties

Research indicated that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This effect was linked to changes in gene expression levels associated with cell survival and death.

6. Conclusion

This compound exhibits a range of biological activities that make it a promising candidate for further pharmacological development. Its ability to interact with various biological targets suggests potential applications in treating infections and cancer. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.

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